molecular formula C10H7BrClN B1267307 4-Bromomethyl-2-chloroquinoline CAS No. 137354-54-2

4-Bromomethyl-2-chloroquinoline

Cat. No.: B1267307
CAS No.: 137354-54-2
M. Wt: 256.52 g/mol
InChI Key: RHANOADKGPRUKT-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-chloroquinoline (4-BMQ) is an organic compound belonging to the quinoline family. It is a colorless solid that is soluble in organic solvents and has a molar mass of 254.89 g/mol. 4-BMQ is a versatile compound with a wide range of applications in the laboratory and for scientific research. It has been used in a variety of ways, such as in the synthesis of pharmaceuticals, as a reagent for organic chemistry, and for the investigation of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Anti-Cancer Drugs

4-Bromomethyl-2-chloroquinoline and its analogs are pivotal in the synthesis of anti-cancer drugs. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in some anti-cancer drugs, highlights the significance of bromomethylquinoline compounds in cancer drug development. These intermediates are instrumental in inhibiting enzymes like thymidylate synthase, which are targets in cancer therapy (Cao Sheng-li, 2004).

Development of Novel Quinoline Derivatives

Research on this compound derivatives has led to the development of new classes of quinoline derivatives. These compounds have been synthesized and screened for their biological activities, including anti-tubercular and anti-bacterial properties. For instance, a study on ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate demonstrated its potential as a promising candidate for anti-tubercular activity (Yang Li et al., 2019).

Anti-Malarial Drug Research

Compounds derived from this compound have been explored in the development of anti-malarial drugs. For example, chloroquine and its analogs, based on the 4-aminoquinoline scaffold, have been studied for their potential in treating various infectious and noninfectious diseases, including malaria. The research on these compounds has also led to patents describing new therapeutic applications (Paul M. Njaria et al., 2015).

Advancements in Organic Synthesis

The study of this compound has contributed significantly to advancements in organic synthesis techniques. It has facilitated the development of new synthetic methodologies and catalytic processes, as seen in the synthesis of highly functionalized quinolines. These methodologies have wide-ranging applications in creating complex molecular structures for various scientific purposes (Jun He et al., 2016).

Safety and Hazards

4-Bromomethyl-2-chloroquinoline is considered hazardous. It can cause harm if swallowed and can cause severe skin burns and eye damage . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

Quinoline derivatives, including 4-Bromomethyl-2-chloroquinoline, have been the focus of many research studies due to their potential therapeutic applications . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Relevant Papers Several relevant papers were retrieved during the search. These papers discuss the synthesis and therapeutic potential of quinoline derivatives , the solubility determination and correlation of 4-(Bromomethyl)-2(1H)-quinolinone , and the safety data sheet of this compound .

Properties

IUPAC Name

4-(bromomethyl)-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHANOADKGPRUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311856
Record name 4-BROMOMETHYL-2-CHLOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137354-54-2
Record name 4-BROMOMETHYL-2-CHLOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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